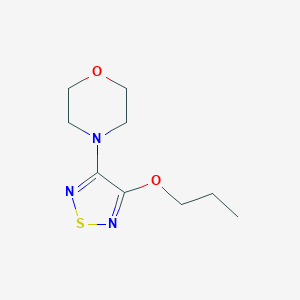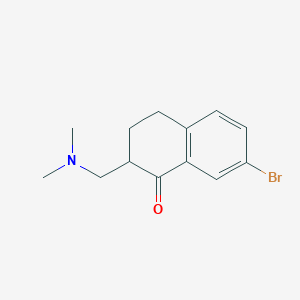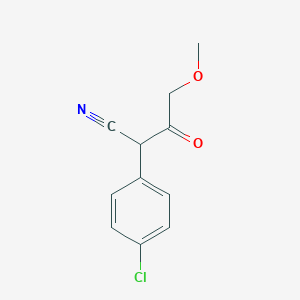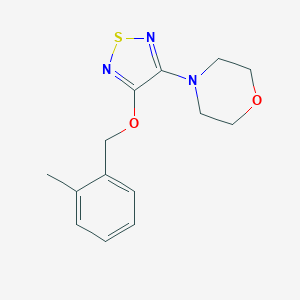
4-(4-Propoxy-1,2,5-thiadiazol-3-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Propoxy-1,2,5-thiadiazol-3-yl)morpholine, also known as PTZM, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiadiazole derivatives, which have been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 4-(4-Propoxy-1,2,5-thiadiazol-3-yl)morpholine is not fully understood. However, it has been suggested that the compound exerts its biological effects by inhibiting the activity of certain enzymes or by interacting with specific cellular targets. For example, 4-(4-Propoxy-1,2,5-thiadiazol-3-yl)morpholine has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-(4-Propoxy-1,2,5-thiadiazol-3-yl)morpholine has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 4-(4-Propoxy-1,2,5-thiadiazol-3-yl)morpholine can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4-(4-Propoxy-1,2,5-thiadiazol-3-yl)morpholine has also been found to exhibit antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. In addition, 4-(4-Propoxy-1,2,5-thiadiazol-3-yl)morpholine has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(4-Propoxy-1,2,5-thiadiazol-3-yl)morpholine is its versatility in terms of its potential applications in scientific research. The compound has been found to exhibit a range of biological activities, which makes it a useful tool for studying various cellular processes. In addition, 4-(4-Propoxy-1,2,5-thiadiazol-3-yl)morpholine is relatively easy to synthesize and can be obtained in high purity. However, one limitation of 4-(4-Propoxy-1,2,5-thiadiazol-3-yl)morpholine is that its mechanism of action is not fully understood, which makes it difficult to predict its biological effects in different experimental settings.
Direcciones Futuras
There are several future directions for research on 4-(4-Propoxy-1,2,5-thiadiazol-3-yl)morpholine. One area of interest is the development of 4-(4-Propoxy-1,2,5-thiadiazol-3-yl)morpholine as a potential therapeutic agent for the treatment of cancer and inflammatory diseases. In addition, further studies are needed to elucidate the mechanism of action of 4-(4-Propoxy-1,2,5-thiadiazol-3-yl)morpholine and to identify its cellular targets. Finally, the development of new synthetic methods for 4-(4-Propoxy-1,2,5-thiadiazol-3-yl)morpholine and its derivatives could lead to the discovery of compounds with improved biological activity and selectivity.
Métodos De Síntesis
The synthesis of 4-(4-Propoxy-1,2,5-thiadiazol-3-yl)morpholine involves the reaction of 4-amino-1,2,5-thiadiazole-3-carboxylic acid with 4-propoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with morpholine to yield 4-(4-Propoxy-1,2,5-thiadiazol-3-yl)morpholine. The purity of the compound can be confirmed by using analytical techniques such as NMR spectroscopy and HPLC.
Aplicaciones Científicas De Investigación
4-(4-Propoxy-1,2,5-thiadiazol-3-yl)morpholine has been studied extensively for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. 4-(4-Propoxy-1,2,5-thiadiazol-3-yl)morpholine has also been studied for its potential use as a fluorescent probe for detecting metal ions and as a photosensitizer for photodynamic therapy.
Propiedades
Fórmula molecular |
C9H15N3O2S |
|---|---|
Peso molecular |
229.3 g/mol |
Nombre IUPAC |
4-(4-propoxy-1,2,5-thiadiazol-3-yl)morpholine |
InChI |
InChI=1S/C9H15N3O2S/c1-2-5-14-9-8(10-15-11-9)12-3-6-13-7-4-12/h2-7H2,1H3 |
Clave InChI |
GXXJRMIYRKJZTQ-UHFFFAOYSA-N |
SMILES |
CCCOC1=NSN=C1N2CCOCC2 |
SMILES canónico |
CCCOC1=NSN=C1N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(dimethylamino)methyl]-8-methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B246526.png)

![3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B246530.png)
![1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B246566.png)
![2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide](/img/structure/B246576.png)
![N,N-diethyl-2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B246582.png)
![1-(4-methoxyphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B246595.png)

![4-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B246605.png)
![4-{4-[(4-Methylbenzyl)oxy]-1,2,5-thiadiazol-3-yl}morpholine](/img/structure/B246607.png)

![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B246617.png)
![N-(2-chloro-4-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B246618.png)
![4-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B246619.png)